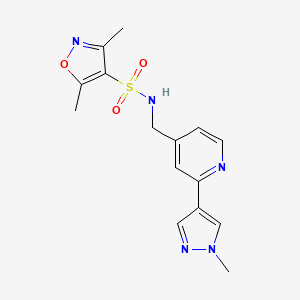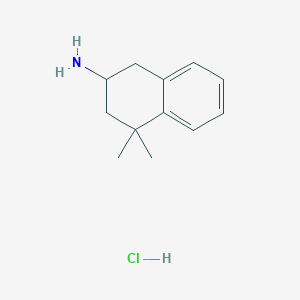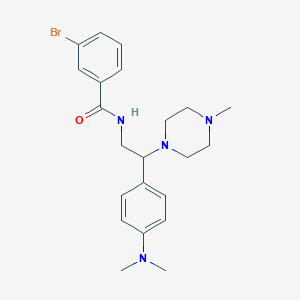
3,5-dimethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a pyrazole ring, and a sulfonamide group. The presence of these functional groups suggests that this compound could have a variety of chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole and pyrazole rings, and the introduction of the sulfonamide group. One possible method for the synthesis of pyrazole derivatives involves the condensation of acetylacetone and hydrazine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the sulfonamide group could make this compound soluble in polar solvents .Scientific Research Applications
Antitubercular Activity
The compound has been investigated for its potential as an antitubercular agent. Researchers synthesized derivatives containing this isoxazole scaffold and evaluated their activity against Mycobacterium tuberculosis strains. Notably, compounds such as 80a, 80b, 81a, 82a, and 83a demonstrated potent antitubercular effects .
Antileishmanial Properties
In vitro studies revealed that compound 13, which shares structural features with our target compound, exhibits significant antipromastigote activity. Molecular simulation studies suggest that it binds favorably to the active site of Leishmania major pteridine reductase 1 (LmPTR1), making it a promising candidate for antileishmanial drug development .
Herbicide Development
Interestingly, the compound has been considered for herbicidal applications. Specifically, it serves as a precursor for the synthesis of the herbicide pyroxasulfone (also known as sulfentrazone). Pyroxasulfone is used to control weeds in various crops, making this compound valuable in agriculture .
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a derivative of pyrazole, which is known for its diverse pharmacological effects . Pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes in the biological activities of the targets . A molecular docking study conducted on a similar compound justified its potent in vitro antipromastigote activity .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .
Pharmacokinetics
The compound’s predicted boiling point is 3596±520 °C, and its predicted density is 150±01 g/cm3 . These properties may impact the compound’s bioavailability.
Result of Action
It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s melting points were measured employing thermogravimetry – differential scanning calorimetry technique (TG–DSC) with a heating rate of 10°C·min–1 under a nitrogen gas atmosphere . This suggests that temperature and atmospheric conditions can influence the compound’s stability.
Safety and Hazards
properties
IUPAC Name |
3,5-dimethyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-10-15(11(2)23-19-10)24(21,22)18-7-12-4-5-16-14(6-12)13-8-17-20(3)9-13/h4-6,8-9,18H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBMPBLSPPUWCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2834905.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2834906.png)
![2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl 2-methylbenzoate](/img/structure/B2834907.png)
![N-[1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]-3-(3-methoxyphenyl)propanamide](/img/structure/B2834909.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2834913.png)

![2-chloro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2834915.png)
![5-(2-Ethenylsulfonylethyl)-2-oxa-5,9-diazaspiro[3.6]decan-8-one](/img/structure/B2834917.png)


![Tert-butyl (1S,5R)-6-[(6-bromopyridine-3-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2834922.png)
![4-(4-fluorobenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2834923.png)
